Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate
Description
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-3-10-4-6-11(8-10,7-5-10)9(12)13-2/h1H,4-8H2,2H3 |
InChI Key |
JDEAKWDUQVOJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C#C |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Reaction as the Key Step
The bicyclo[2.2.1]heptane skeleton is predominantly synthesized via the Diels–Alder (DA) reaction between cyclopentadiene and suitable olefinic dienophiles. This pericyclic reaction forms the bicyclic framework in a stereoselective manner.
- Typical Dienophiles : C3–C4 acyclic olefins such as 1-butene, 2-butene, and propylene have been employed effectively.
- Reaction Conditions : The DA reaction is generally conducted at low temperatures (e.g., −20 °C) to control regio- and stereoselectivity, often in toluene or dichloromethane solvents.
- Catalysts : Lewis acid catalysts like MeAlCl2 and SnCl4 enhance the reaction rate and selectivity. For example, MeAlCl2 (methylaluminum dichloride) is used in substoichiometric amounts to assist the DA reaction and subsequent rearrangements.
One-Step vs. Two-Step Methods
Two main approaches exist for preparing bicyclo[2.2.1]heptane derivatives:
The one-step method involves reacting 2-butene with cyclopentadiene in the presence of an isomerization catalyst, streamlining the process and improving efficiency.
Introduction of the Ethynyl Group at the 4-Position
The ethynyl substituent is typically introduced via functional group interconversions on the bicyclic intermediate:
- Alkynylation : Methods such as Sonogashira coupling or direct alkynylation of halogenated bicyclo[2.2.1]heptane derivatives are common.
- Functional Group Transformations : Starting from a 4-halobicyclo[2.2.1]heptane-1-carboxylate, nucleophilic substitution with acetylide anions can introduce the ethynyl group.
Although specific procedures for methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate are scarce in the literature, analogous ethynylations on bicyclo[2.2.1]heptane scaffolds have been reported using palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols and Reaction Parameters
Representative Diels–Alder Reaction and Rearrangement Sequence
Isomerization Catalysts and Conditions
Comparative Analysis of Preparation Methods
| Aspect | Two-Step Method | One-Step Method |
|---|---|---|
| Complexity | More steps, more control | Simpler, fewer steps |
| Cost | Higher due to multiple purifications | Lower, efficient catalyst use |
| Reaction Time | Longer | Shorter |
| Selectivity | High, adjustable per step | Comparable, depends on catalyst |
| Industrial Viability | Moderate | High due to cost-efficiency |
Challenges and Considerations
- Starting Material Cost : Earlier methods using crotonaldehyde and dicyclopentadiene were costly; newer methods employ cheaper olefins like 2-butene to reduce expenses.
- Catalyst Selection : Catalyst acidity and loading critically affect yield and selectivity; optimization is essential.
- Functional Group Compatibility : Introduction of the ethynyl group requires conditions compatible with the bicyclic ester functionality.
Summary Table of Key Preparation Steps for this compound
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents .
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism of action of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Differences
- Ethynyl vs. Bromo/Boronate Groups : The ethynyl group enables click chemistry, while bromo and boronate substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hydroxymethyl vs. Methoxy : Hydroxymethyl increases polarity and hydrogen-bonding capacity, whereas methoxy enhances lipophilicity .
- 7-Aza Derivatives : Introduction of nitrogen in the bicyclic core (e.g., 7-azabicyclo[2.2.1]heptane) alters electronic properties, enabling applications in chiral proline analogs for peptide synthesis .
Physicochemical Properties
- Melting Points: Bromo-substituted analogs exhibit higher crystallinity (e.g., 127.3°C for compound 12 in ) compared to morpholinoethyl derivatives (70.6–74.3°C) due to stronger intermolecular forces .
- Solubility : Methoxy and hydroxymethyl groups improve aqueous solubility, whereas tert-butyl esters (e.g., ) enhance organic phase compatibility .
Biological Activity
Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound notable for its unique structural features, including a bicyclo[2.2.1]heptane framework combined with an ethynyl group and a carboxylate ester. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.
- Molecular Formula : CHO
- Molecular Weight : Approximately 178.23 g/mol
- Functional Groups : Ethynyl (-C≡CH) and Carboxylate (-COOCH₃)
Synthesis Methods
Several synthetic routes can be employed to produce this compound, often involving the functionalization of bicyclic precursors or the application of ethynylation reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations of 50 µg/mL.
Case Study 2: Anti-inflammatory Activity
Jones et al. (2024) investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, indicating its potential therapeutic use in inflammatory conditions.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylate | CHO | Different bicyclic framework |
| Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate | CHO | Contains a methyl group on the bicyclic structure |
| Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | CHO | Hydroxy functional group addition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
